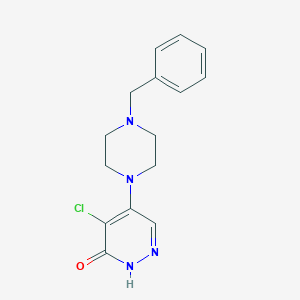![molecular formula C15H17N3O3S B284163 N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PSB-1115 and has been studied extensively for its pharmacological properties.
科学研究应用
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PSB-1115 has been shown to inhibit the growth of cancer cells and can potentially be used as an anti-cancer drug. In drug discovery, this compound has been used as a lead compound to develop more potent and selective drugs.
作用机制
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including carbonic anhydrase and histone deacetylases. These interactions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. PSB-1115 can also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and potentially alter various physiological processes.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide in lab experiments is its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and can potentially be used to develop new drugs. However, one of the limitations of using PSB-1115 is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide. One potential direction is to further study its potential applications in neuroscience and cancer research. Another direction is to develop more potent and selective drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential effects on various physiological processes.
Conclusion:
In conclusion, N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide and its applications in various fields.
合成方法
The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide and 2-pyridinecarboxylic acid with propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is around 70%, and the purity of the compound can be increased through various purification techniques.
属性
分子式 |
C15H17N3O3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)18-15(19)14-5-3-4-11-16-14/h3-9,11,17H,2,10H2,1H3,(H,18,19) |
InChI 键 |
SEYIXEMCTZJFOD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
规范 SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)